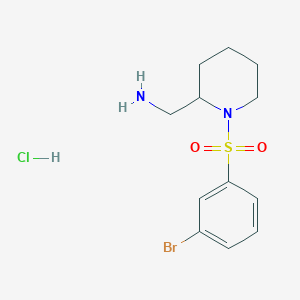

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[1-(3-bromophenyl)sulfonylpiperidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S.ClH/c13-10-4-3-6-12(8-10)18(16,17)15-7-2-1-5-11(15)9-14;/h3-4,6,8,11H,1-2,5,7,9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTOCMBIRQHPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)S(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-00-0 | |

| Record name | 2-Piperidinemethanamine, 1-[(3-bromophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:

Piperidine Derivation: Piperidine is reacted with 3-bromobenzenesulfonyl chloride to form the intermediate (3-Bromophenyl)sulfonylpiperidine .

Amination: The intermediate is then subjected to amination with methylamine to introduce the amine group, resulting in (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine .

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides and sulfonic acids .

Reduction: Formation of sulfides and amines .

Substitution: Formation of aryl amines and alkylated derivatives .

Scientific Research Applications

The biological activity of (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride has been explored in several studies, indicating its potential as:

- Antidepressant Agents : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models.

- Anticancer Activity : Research indicates that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways.

Case Studies

- Antidepressant Activity : A study assessed the effects of piperidine derivatives on serotonin reuptake inhibition, demonstrating that this compound showed significant binding affinity to serotonin transporters.

- Anticancer Research : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific receptors or enzymes. Techniques used include:

- Radiolabeled Binding Assays : To quantify receptor-ligand interactions.

- Enzyme Inhibition Studies : To evaluate the compound's effect on enzyme activity relevant to disease pathways.

These studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.

Mechanism of Action

The mechanism by which (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Complexity : The target compound’s sulfonyl group necessitates multi-step synthesis, whereas ethanamine derivatives (e.g., CAS 2172274-44-9) are simpler to produce .

- Pharmacokinetics: The 3-bromophenyl sulfonyl group in the target compound likely improves metabolic stability over non-sulfonyl analogs .

- Safety Profile: Related piperidine derivatives (e.g., 2-(aminomethyl)piperidine) require stringent safety protocols due to reactivity, suggesting similar precautions for the target compound .

Biological Activity

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride, a compound with the CAS number 1353980-79-6, is a piperidine derivative featuring a sulfonamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18BrClN2O2S

- Molecular Weight : 355.68 g/mol

- IUPAC Name : {1-[(3-bromophenyl)sulfonyl]-2-piperidinyl}methanamine hydrochloride

Biological Activity Overview

Recent studies have highlighted the biological activities of piperidine derivatives, including those containing sulfonamide groups. The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

2. Enzyme Inhibition

Piperidine derivatives have been studied for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds similar to this compound have shown strong inhibitory effects against these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested through its ability to suppress pro-inflammatory cytokines and nitric oxide production in various models . This activity is crucial for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine-based compounds, providing insights into the effectiveness of this compound.

Table 1: Summary of Biological Activities

Discussion

The diverse biological activities associated with this compound suggest its potential as a therapeutic agent. The presence of both piperidine and sulfonamide functionalities enhances its pharmacological profile, making it a candidate for further development in medicinal chemistry.

Q & A

Basic: What are the standard protocols for synthesizing (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride?

Answer:

The synthesis typically involves:

- Sulfonylation : Reacting piperidine derivatives with 3-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).

- Functional Group Modification : Introducing the methanamine moiety via reductive amination or nucleophilic substitution, followed by HCl salt formation.

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress at each stage .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) confirm structural integrity and purity .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate intermediate formation.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- Purification : Gradient column chromatography or recrystallization improves purity. Validate optimizations via High-Performance Liquid Chromatography (HPLC) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : ¹H/¹³C NMR identifies proton and carbon environments, while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

- Purity Assessment : HPLC with UV detection or MS ensures >95% purity.

- Salt Verification : Elemental analysis or X-ray crystallography confirms hydrochloride salt formation .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

Answer:

- Theoretical Alignment : Link results to a conceptual framework (e.g., receptor-ligand interaction models) to contextualize discrepancies .

- Methodological Review : Verify assay conditions (e.g., buffer pH, temperature) and control experiments. For example, Surface Plasmon Resonance (SPR) can validate binding kinetics .

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence polarization) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases).

- Cell-Based Assays : Assess cytotoxicity via MTT or resazurin assays in relevant cell lines.

- Receptor Binding : Radioligand displacement assays quantify affinity for G-protein-coupled receptors (GPCRs) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Core Modifications : Systematically vary substituents on the piperidine ring, sulfonyl group, or bromophenyl moiety.

- Activity Mapping : Compare analogs using a standardized assay (e.g., IC₅₀ values in enzyme inhibition).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides synthetic priorities .

Advanced: How to evaluate the compound’s environmental stability and degradation pathways?

Answer:

- Hydrolysis Studies : Expose the compound to aqueous buffers at varying pH (4–9) and monitor degradation via LC-MS.

- Photolysis : Use UV irradiation (e.g., 254 nm) to simulate sunlight-driven breakdown.

- Metabolite Identification : High-resolution MS (HRMS) detects transformation products. Reference environmental fate frameworks from projects like INCHEMBIOL .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Exposure Mitigation : Avoid inhalation/ingestion; wash skin immediately upon contact. Refer to SDS guidelines for structurally similar amines .

Advanced: How to integrate this compound into a mechanistic study of its biological target?

Answer:

- Target Validation : CRISPR/Cas9 knockout models confirm target relevance.

- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics identifies downstream effects.

- Biophysical Techniques : X-ray crystallography or cryo-EM resolves ligand-target complexes .

Advanced: What strategies ensure reproducibility in synthesis and bioassay data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.